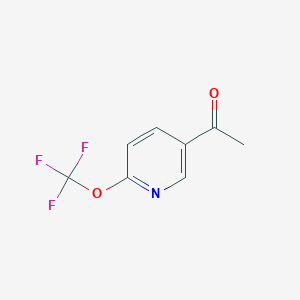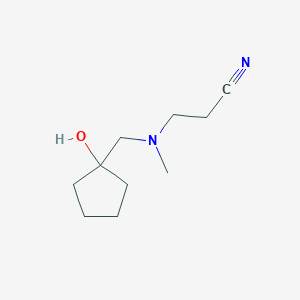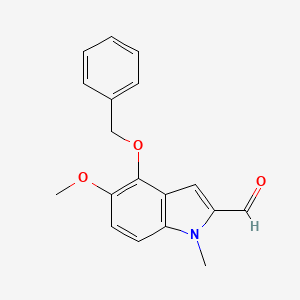![molecular formula C7H7N3S2 B12953498 5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings. Thiazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors. . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, and alkylated derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer effects . Additionally, the compound may interact with other cellular targets, leading to its antimicrobial and antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidine: A closely related compound with similar biological activities.
Thiazolo[5,4-b]pyridine: Another heterocyclic compound with a fused thiazole and pyridine ring system.
Pyrano[2,3-d]thiazole: A compound with a fused pyran and thiazole ring system.
Uniqueness
5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its lipophilicity and may contribute to its bioactivity .
Propiedades
Fórmula molecular |
C7H7N3S2 |
|---|---|
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
5-methyl-7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C7H7N3S2/c1-4-9-6(11-2)5-7(10-4)12-3-8-5/h3H,1-2H3 |
Clave InChI |
ZNFIPPFEYDGVIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=N1)SC)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


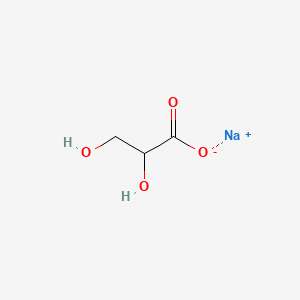
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
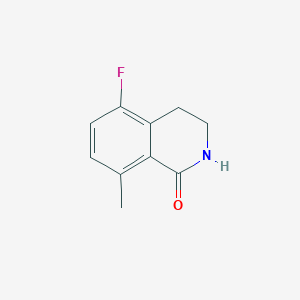
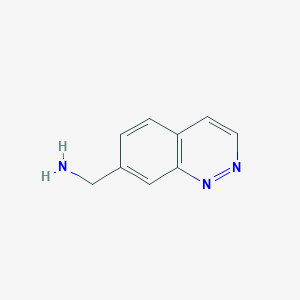

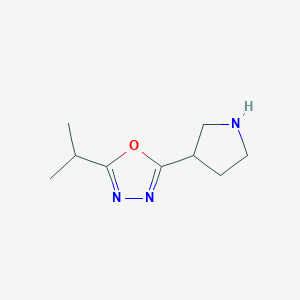
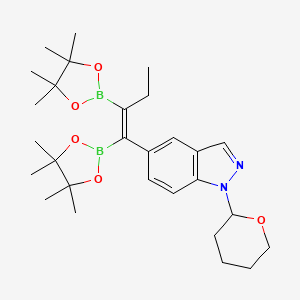

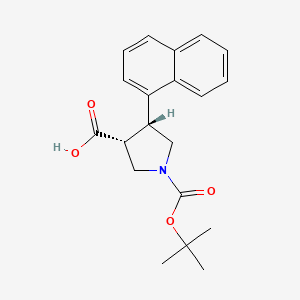
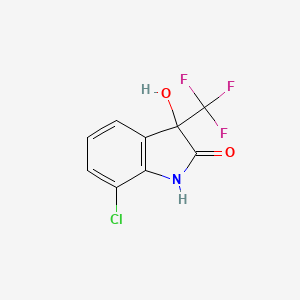
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
